Teicoplanin A3-1

Description

Properties

IUPAC Name |

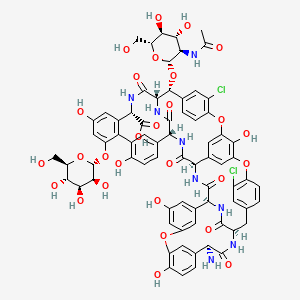

(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H68Cl2N8O28/c1-24(85)76-55-60(93)58(91)47(22-83)108-71(55)110-63-28-5-9-42(37(74)15-28)106-46-18-30-17-45(57(46)90)105-41-8-2-25(10-36(41)73)11-38-64(96)78-52(29-12-31(86)19-33(13-29)104-43-16-26(3-7-40(43)89)50(75)65(97)77-38)67(99)80-53(30)68(100)79-51-27-4-6-39(88)34(14-27)49-35(54(70(102)103)81-69(101)56(63)82-66(51)98)20-32(87)21-44(49)107-72-62(95)61(94)59(92)48(23-84)109-72/h2-10,12-21,38,47-48,50-56,58-63,71-72,83-84,86-95H,11,22-23,75H2,1H3,(H,76,85)(H,77,97)(H,78,96)(H,79,100)(H,80,99)(H,81,101)(H,82,98)(H,102,103)/t38-,47-,48-,50-,51-,52+,53-,54+,55-,56+,58-,59-,60-,61+,62+,63-,71+,72+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFIXUDUKRJOBH-JSMFNTJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O)OC1=C(C=C(C[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC3=C(C=CC(=C3)[C@H](C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H68Cl2N8O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872353 | |

| Record name | Teicoplanin A 3-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1564.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93616-27-4 | |

| Record name | Teicoplanin a3-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093616274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teicoplanin A 3-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEICOPLANIN A3-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR8H9JSC9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core: A Technical Deep Dive into Teicoplanin A2 Complex and its A3-1 Core

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Teicoplanin, a potent glycopeptide antibiotic, is a critical therapeutic agent against severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, teicoplanin is not a single molecular entity but a complex mixture of closely related components. Understanding the nuanced differences between its major active constituents, the Teicoplanin A2 complex, and its foundational core, Teicoplanin A3-1, is paramount for optimizing its clinical application, guiding new drug development, and ensuring robust quality control in its production. This technical guide provides an in-depth analysis of the structural, physicochemical, and biological distinctions between the Teicoplanin A2 complex and this compound.

Structural and Physicochemical Distinctions: The Defining Role of the Lipophilic Tail

The primary differentiator between the Teicoplanin A2 complex and this compound lies in their chemical structures, which in turn dictates their physicochemical properties. This compound represents the core glycopeptide scaffold common to all teicoplanin molecules. The Teicoplanin A2 complex consists of five major lipoglycopeptides, designated A2-1 through A2-5, which are derivatives of the A3-1 core. The key structural difference is the presence of a fatty acid side chain of varying length and conformation attached to the N-acyl-β-D-glucosamine moiety in the A2 components.[1][2] This lipophilic tail is absent in this compound, which is a hydrolysis product of the A2 complex.[3]

This structural variance has a profound impact on their physicochemical characteristics, most notably their lipophilicity and polarity. The A2 components are significantly more lipophilic, which is believed to enhance their interaction with the bacterial cell membrane.[4] Conversely, this compound is a more polar molecule.

| Property | Teicoplanin A2 Complex (Representative Values) | This compound | Key Difference |

| Molecular Formula | C88H97Cl2N9O33 (for A2-2/A2-3) | C72H68Cl2N8O28 | Absence of the N-acyl-β-D-glucosamine moiety in A3-1 |

| Molecular Weight | ~1880 g/mol | ~1564 g/mol | A3-1 is significantly lighter due to the lack of the side chain |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. Poorly soluble in water. | Soluble in water. Slightly soluble in ethanol, methanol, and DMSO. | The lipophilic tail of A2 components decreases water solubility. |

| Polarity | Less polar | More polar | The absence of the fatty acid chain makes A3-1 more polar. |

Mechanism of Action: A Shared Strategy of Cell Wall Inhibition

Both the Teicoplanin A2 complex and its A3-1 core exert their antibacterial effect through the same fundamental mechanism: the inhibition of bacterial cell wall synthesis.[5] They target the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. By binding to this dipeptide, they sterically hinder the transglycosylation and transpeptidation reactions, which are crucial for the polymerization and cross-linking of the peptidoglycan layer that forms the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death.

While the core mechanism is shared, the lipophilic side chain of the A2 components is thought to play a role in anchoring the antibiotic to the bacterial cell membrane, thereby increasing its local concentration near the site of peptidoglycan synthesis and enhancing its activity.

Comparative In Vitro Activity: The Potency of the Lipophilic Tail

The following table summarizes the known in vitro activity of the Teicoplanin complex against key Gram-positive pathogens. It is important to note that these values represent the activity of the complex, which is predominantly composed of the A2 components.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 1.0 | 2.0 |

| Staphylococcus aureus (Methicillin-resistant) | 1.0 | 2.0 |

| Staphylococcus epidermidis | 2.0 | 8.0 |

| Enterococcus faecalis | ≤0.5 | ≤0.5 |

| Enterococcus faecium | ≤0.5 | ≤0.5 |

| Streptococcus pneumoniae | ≤0.12 | ≤0.12 |

| Streptococcus pyogenes | ≤0.12 | ≤0.25 |

Note: Data compiled from multiple sources. MIC values can vary depending on the testing methodology and geographic location of isolates.

Experimental Protocols: Separation and Characterization

The separation and characterization of the Teicoplanin A2 complex and A3-1 are typically achieved using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) for Separation

Objective: To separate the major components of the teicoplanin complex.

Methodology:

-

Sample Preparation: A stock solution of the teicoplanin complex is prepared in a suitable solvent (e.g., a mixture of mobile phase components).

-

Chromatographic System: A reversed-phase HPLC system is commonly employed.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is used. The specific gradient is optimized to achieve separation of the A2 components and A3-1.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at approximately 277 nm is suitable for teicoplanin.

-

-

Data Analysis: The retention times of the peaks are used to identify the different components, with A3-1 typically eluting earlier than the more lipophilic A2 components due to its higher polarity.

Conclusion

References

- 1. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of N63-carboxypeptides of teicoplanin and teicoplanin aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bactericidal activity of teicoplanin in an in-vitro two-compartment kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

The Degradation Product with a Surprising Role: A Technical Guide to Teicoplanin A3-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teicoplanin, a glycopeptide antibiotic essential in combating serious Gram-positive infections, is a complex mixture of several active components. During its lifecycle, from manufacturing to administration, these components can degrade. One of the primary degradation products is Teicoplanin A3-1, the core glycopeptide structure of the teicoplanin complex. While often viewed as an indicator of instability, emerging evidence suggests that this compound may not be an inert byproduct. This technical guide provides an in-depth exploration of this compound's role as a degradation product, detailing its formation under various stress conditions, analytical methods for its quantification, and its potential, and perhaps underestimated, biological significance. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with teicoplanin and other glycopeptide antibiotics.

Introduction to Teicoplanin and its Degradation

Teicoplanin is produced by the fermentation of Actinoplanes teichomyceticus. The antibiotic complex consists of five major lipoglycopeptide components (A2-1, A2-2, A2-3, A2-4, and A2-5) and a core glycopeptide, this compound.[1] The A2 components are characterized by the presence of a lipid side chain, which contributes to the molecule's long half-life and potent antimicrobial activity.[2] The primary mechanism of action for teicoplanin involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3]

Degradation of the active teicoplanin components can occur under various conditions, leading to the formation of impurities that may impact the drug's safety and efficacy. This compound is a key degradation product, formed by the cleavage of the N-acyl-D-glucosamine moiety from the A2 components.[4] This hydrolysis reaction removes the lipid side chain, resulting in a more polar molecule.

Formation of this compound: Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods. Teicoplanin has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis.[5]

Summary of Teicoplanin Degradation

| Stress Condition | Primary Degradation Pathway | Key Degradation Product(s) | Reference |

| Acid Hydrolysis | Cleavage of the N-acyl-D-glucosamine moiety | This compound , Pseudoaglycones, Aglycone | |

| Base Hydrolysis | Epimerization | Epimeric species with reduced activity | |

| Oxidation | Oxidation of electron-rich groups | Oxidized teicoplanin derivatives | |

| Thermal Degradation | Various reactions, including hydrolysis | This compound and other minor degradants | |

| Photodegradation | Ligand-induced dechlorination | Dechloro-teicoplanin derivatives |

Experimental Protocols

General Protocol for Forced Degradation of Teicoplanin

This protocol outlines a general procedure for conducting forced degradation studies on teicoplanin to generate and identify degradation products, including this compound.

Materials:

-

Teicoplanin drug substance

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Phosphate buffer

-

HPLC system with UV or MS detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Thermostatic water bath or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of teicoplanin in high-purity water at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Withdraw a sample and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Store a solid sample of teicoplanin in an oven at an elevated temperature (e.g., 105°C) for a defined period (e.g., 24 hours).

-

Also, store an aliquot of the stock solution at a controlled elevated temperature (e.g., 60°C).

-

At the end of the period, dissolve the solid sample in water, and dilute both samples with mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light by wrapping the container in aluminum foil.

-

At the end of the exposure, withdraw a sample and dilute with mobile phase for HPLC analysis.

-

HPLC Method for Quantification of this compound

This method provides a general framework for the separation and quantification of this compound from the parent teicoplanin complex and other degradation products.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Phosphate buffer (e.g., 20 mM, pH 6.0)B: Acetonitrile |

| Gradient | A time-based gradient from a lower to a higher percentage of acetonitrile. A typical starting point could be 95% A and 5% B, transitioning to 50% A and 50% B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 277 nm or Mass Spectrometry |

| Injection Volume | 20 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. This compound certified reference standard should be used for identification and quantification.

The Role of this compound: More Than Just a Degradant

While the formation of this compound is a clear indicator of teicoplanin degradation, it is crucial to understand its own biological activity.

Antimicrobial Activity

This compound, lacking the lipophilic side chain of the A2 components, exhibits significantly reduced intrinsic antimicrobial activity compared to the parent complex. The lipid tail is believed to anchor the molecule to the bacterial cell membrane, increasing its effective concentration at the site of action. However, some studies suggest that this compound is not entirely devoid of antibacterial properties.

A Surprising Synergistic Effect

A key finding that redefines the role of this compound is its potential for synergistic activity when combined with the Teicoplanin A2 complex. A patent has described that specific ratios of this compound to the A2 components can result in a composition with enhanced antibiotic activity compared to the A2 complex alone.

Hypothetical Synergistic Mechanism: The precise molecular mechanism for this synergy is not yet fully elucidated. One hypothesis is that this compound, being more polar, may have different diffusion and target-binding kinetics compared to the A2 components. It is possible that A3-1 could modulate the bacterial cell surface or interact with the peptidoglycan synthesis machinery in a way that facilitates the binding or action of the more potent A2 components.

Workflow for Stability and Impurity Profiling

A robust workflow is essential for monitoring the degradation of teicoplanin and quantifying the formation of this compound in pharmaceutical products.

Conclusion and Future Perspectives

This compound, while being a primary degradation product of the teicoplanin A2 complex, is not merely an inert impurity. Its role extends beyond being a simple marker of product instability. The discovery of its synergistic antimicrobial activity when combined with the A2 components opens up new avenues for research and development.

Key Takeaways for Professionals:

-

Stability Monitoring is Critical: The formation of this compound should be carefully monitored throughout the drug product lifecycle using validated stability-indicating methods.

-

A3-1 is Not Necessarily Detrimental: The presence of controlled amounts of this compound may not negatively impact, and could potentially enhance, the overall therapeutic efficacy of teicoplanin.

-

Further Research is Needed: More in-depth studies are required to:

-

Generate comprehensive quantitative data on the formation kinetics of this compound under a wider range of stress conditions.

-

Elucidate the precise molecular mechanism behind the synergistic activity of this compound and the A2 complex.

-

Evaluate the clinical relevance of this synergy and its potential for the development of optimized teicoplanin formulations.

-

This technical guide provides a foundational understanding of the multifaceted role of this compound. By viewing this degradation product through a new lens, the pharmaceutical industry can potentially unlock novel strategies for enhancing the efficacy of this vital antibiotic.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Teicoplanin - Wikipedia [en.wikipedia.org]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Teicoplanin A3-1: A Core Glycopeptide Antibiotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Teicoplanin A3-1 is a key component of the teicoplanin complex, a group of glycopeptide antibiotics effective against a broad spectrum of Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the molecular characteristics, mechanism of action, and analytical methodologies related to this compound, tailored for a scientific audience.

Core Molecular and Physical Properties

This compound serves as the shared glycopeptide core for all major teicoplanin components.[1] It is distinguished from the other major forms (A2-1 through A2-5) by the absence of a fatty acyl side-chain attached to the β-D-glucosamine moiety.[1] This structural distinction renders it a more polar analog.[2][3] The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C72H68Cl2N8O28 | [4] |

| Molecular Weight | 1564.25 g/mol | |

| Appearance | White to light yellowish-white solid | |

| Solubility | Soluble in water, ethanol, methanol, DMF, and DMSO. Poorly soluble in acetonitrile, acetone, and diethyl ether. |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The antibacterial activity of this compound, like other glycopeptide antibiotics, lies in its ability to disrupt the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell and protecting it from osmotic lysis.

The primary target of this compound is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. By binding to this dipeptide sequence, this compound sterically hinders two crucial enzymatic steps in the construction of the peptidoglycan layer:

-

Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into the growing glycan chains.

-

Transpeptidation: The cross-linking of peptide side chains, which provides the necessary rigidity to the cell wall.

The inhibition of these processes leads to a weakened cell wall, ultimately resulting in bacterial cell death.

Experimental Protocols

The analysis and quantification of this compound, often as part of the broader teicoplanin complex, are crucial for both research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the predominant analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Teicoplanin Analysis

A common method for the quantification of teicoplanin involves reverse-phase HPLC. While specific parameters may vary, a general protocol is outlined below.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

-

Teicoplanin standard and sample solutions

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the teicoplanin sample in a suitable solvent (e.g., water or mobile phase) to a known concentration.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Equilibrate the column with the mobile phase.

-

Set the UV detector to an appropriate wavelength (e.g., 220 nm or 279 nm).

-

-

Injection and Analysis: Inject a defined volume of the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify and quantify the this compound peak based on its retention time compared to the standard. The peak area is proportional to the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, particularly in complex matrices like plasma, LC-MS/MS is the method of choice. This technique allows for the simultaneous quantification of multiple teicoplanin components, including A3-1.

Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase column

-

Mobile Phase: Typically a gradient of water and acetonitrile, both containing an acid like formic acid.

-

Internal standard (e.g., vancomycin)

Procedure:

-

Sample Preparation: For plasma samples, a protein precipitation step is usually required. This can be achieved by adding a solvent like acetonitrile. An internal standard is added to correct for variations in sample processing and instrument response.

-

Chromatographic Separation: The sample is injected into the LC system, where the different teicoplanin components are separated on the C18 column.

-

Mass Spectrometric Detection: The separated components are ionized (typically positive ion mode) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each component (Multiple Reaction Monitoring - MRM) to ensure high selectivity.

-

Data Analysis: The concentration of this compound is determined by comparing its peak area ratio to the internal standard against a calibration curve.

References

The Biological Core of a Glycopeptide Powerhouse: A Technical Guide to Teicoplanin A3-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a potent glycopeptide antibiotic employed in the treatment of severe infections caused by Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] The teicoplanin complex is a mixture of five major lipoglycopeptide components (A2-1 to A2-5) and four minor components.[3][4] At the heart of each of these molecules lies a common heptapeptide (B1575542) core, Teicoplanin A3-1.[3] This core structure is the foundational scaffold responsible for the fundamental mechanism of antibacterial action. Understanding the biological function of this compound is paramount to appreciating the elegant structure-activity relationship that defines the efficacy of the entire teicoplanin class and provides a blueprint for the development of next-generation antibiotics. This technical guide provides an in-depth exploration of the biological function of this compound, its mechanism of action, and the critical role of its constituent parts, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary biological function of this compound is the disruption of bacterial cell wall biosynthesis. It achieves this by targeting the late stages of peptidoglycan synthesis, a process essential for the integrity and survival of Gram-positive bacteria. The core glycopeptide specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding event sterically hinders two crucial enzymatic reactions required for the formation of the rigid peptidoglycan mesh:

-

Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into long glycan chains.

-

Transpeptidation: The cross-linking of the pentapeptide side chains of adjacent glycan strands.

By obstructing these key steps, this compound effectively prevents the proper assembly and remodeling of the bacterial cell wall, leading to a loss of structural integrity, increased susceptibility to osmotic pressure, and ultimately, cell lysis and death.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of teicoplanin plus rifampicin in the treatment of bacteraemic infections caused by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Teicoplanin A3-1 as a Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic crucial in treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The teicoplanin complex is a mixture of several active components, primarily the five A2 subgroups (A2-1 to A2-5), and a more polar analogue, Teicoplanin A3-1.[3][] this compound, the core glycopeptide shared by all teicoplanin components, is also a common degradation product. Its use as a certified reference material (CRM) is essential for the accurate quantification of teicoplanin in pharmaceutical formulations and biological matrices, ensuring therapeutic efficacy and safety.

These application notes provide detailed protocols for the use of this compound as a CRM in analytical assays, guidance on data interpretation, and summaries of quantitative performance data.

Mechanism of Action

This compound, like other teicoplanin components, inhibits the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps in cell wall formation. This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Application: Quantification of Teicoplanin in Pharmaceutical and Biological Samples

This compound CRM is primarily used in the development, validation, and routine application of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of teicoplanin.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods utilizing teicoplanin standards for quantification.

Table 1: HPLC Method Performance for Teicoplanin Quantification

| Parameter | Reported Values | Method Details |

| Linearity Range | 70.0 - 120.0 µg/mL | Isocratic elution with acetonitrile (B52724):methanol (B129727) (50:50, v/v) on a C18 column, UV detection at 279 nm. |

| 7.8 - 500 mg/L | Isocratic elution with NaH2PO4 buffer and acetonitrile (78:22, v/v) on a C18 column, UV detection at 220 nm. | |

| Limit of Detection (LOD) | 1.46 µg/mL | Based on the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantification (LOQ) | 4.88 µg/mL | Based on the standard deviation of the response and the slope of the calibration curve. |

| Accuracy (% Recovery) | 98.0 - 102.0% | Determined by the standard addition method. |

| Precision (% RSD) | Repeatability: ≤ 1.0% | Analysis of six replicate preparations at 100% of the test concentration. |

| Intermediate Precision: ≤ 2.0% | Analysis on different days with different analysts and/or equipment. |

Table 2: LC-MS/MS Method Performance for Teicoplanin Quantification

| Parameter | Reported Values | Method Details |

| Linearity Range | 1.56 - 100 mg/L | Gradient elution on a C18 column with vancomycin (B549263) as an internal standard. |

| 1 - 50 mg/L | Gradient mixture of acetonitrile-water with 0.1% formic acid on a C18 column. | |

| Limit of Detection (LOD) | 0.33 mg/L | Determined by serial dilution of the lowest concentration of the calibration curve. |

| Limit of Quantification (LOQ) | 1.00 mg/L | The lowest concentration on the calibration curve with acceptable precision and accuracy. |

| Accuracy (% Bias) | Within ± 15% | Comparison of the measured concentration to the nominal concentration. |

| Precision (% RSD) | Intra- and Inter-day: < 15% | Analysis of quality control samples at multiple concentrations on the same day and on different days. |

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound CRM for the generation of calibration standards and quality control samples.

Materials:

-

This compound Certified Reference Material

-

HPLC-grade methanol or a mixture of methanol and deionized water (1:1, v/v)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

Procedure:

-

Allow the this compound CRM vial to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a suitable amount of the CRM (e.g., 10 mg) using a calibrated analytical balance.

-

Quantitatively transfer the weighed CRM to a clean volumetric flask of appropriate size (e.g., 10 mL).

-

Add a small amount of the chosen solvent (e.g., 5 mL of methanol:water) to dissolve the CRM. Sonicate for a few minutes if necessary to ensure complete dissolution.

-

Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly. This is the standard stock solution (e.g., 1000 µg/mL).

-

Store the stock solution in a tightly sealed, light-protected container at -20°C or as recommended by the CRM supplier. The stability of the stock solution should be verified over time.

Caption: Workflow for the preparation of this compound standard stock solution.

Protocol 2: Quantification of Teicoplanin by HPLC-UV

Objective: To quantify teicoplanin in a sample using an external standard calibration with this compound CRM.

Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound standard stock solution

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Sample for analysis

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase as required by the specific method (e.g., acetonitrile:methanol 50:50, v/v). Degas the mobile phase before use.

-

Preparation of Calibration Standards: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to achieve a range of concentrations that bracket the expected sample concentration (e.g., 70, 80, 90, 100, 110, and 120 µg/mL).

-

Sample Preparation: Prepare the sample for analysis by dissolving or diluting it in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis:

-

Set the HPLC system parameters (e.g., flow rate: 1.0 mL/min, injection volume: 20 µL, column temperature: ambient, UV detection wavelength: 279 nm).

-

Inject the calibration standards, starting with the lowest concentration.

-

Inject the prepared sample(s).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration for the calibration standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered acceptable.

-

Determine the concentration of teicoplanin in the sample by interpolating its peak area into the calibration curve.

-

Caption: General workflow for the quantification of teicoplanin by HPLC-UV.

Protocol 3: Quantification of Teicoplanin by LC-MS/MS

Objective: To quantify teicoplanin in a biological sample using an internal standard calibration with this compound CRM.

Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 50.0 x 3.0 mm, 2.7 µm particle size)

-

This compound standard stock solution

-

Internal standard (IS) stock solution (e.g., vancomycin hydrochloride)

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

-

Biological matrix (e.g., plasma, serum)

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phases as required by the specific method (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile). Degas the mobile phases.

-

Preparation of Calibration Standards: Spike known amounts of this compound stock solution into the blank biological matrix to prepare calibration standards at various concentrations (e.g., 1.56 - 100 mg/L).

-

Sample Preparation (Protein Precipitation):

-

To a small volume of the sample or calibration standard (e.g., 50 µL), add the internal standard solution.

-

Add a protein precipitation agent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Set the LC-MS/MS system parameters (e.g., flow rate, gradient elution, injection volume, ESI source parameters, and multiple reaction monitoring (MRM) transitions for this compound and the IS).

-

Inject the prepared calibration standards and samples.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of the calibration standards.

-

Perform a weighted linear regression analysis.

-

Calculate the concentration of teicoplanin in the samples using the calibration curve.

-

Caption: General workflow for the quantification of teicoplanin by LC-MS/MS.

Conclusion

The use of this compound as a certified reference material is fundamental for achieving accurate and reliable quantification of teicoplanin in various matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods, ultimately contributing to the safe and effective use of this important antibiotic. Adherence to these protocols and good laboratory practices will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Teicoplanin A3-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic effective against a broad spectrum of Gram-positive bacteria. It is a complex mixture of several compounds, with Teicoplanin A3-1 forming the core glycopeptide structure. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. These application notes provide detailed protocols for three standard methods of MIC determination for this compound: Broth Microdilution, Agar (B569324) Dilution, and Gradient Diffusion (E-test).

Data Presentation: Illustrative MIC of this compound

The following tables provide illustrative MIC data for this compound against common Gram-positive pathogens. These values are for demonstration purposes and actual MICs should be determined experimentally.

Table 1: Illustrative MIC of this compound against Staphylococcus aureus Strains

| Bacterial Strain | MIC (µg/mL) by Broth Microdilution | MIC (µg/mL) by Agar Dilution | MIC (µg/mL) by E-test |

| S. aureus ATCC 29213 | 0.5 | 0.5 | 0.5 |

| Methicillin-Resistant S. aureus (MRSA) Isolate 1 | 1 | 1 | 1.5 |

| Methicillin-Susceptible S. aureus (MSSA) Isolate 2 | 0.25 | 0.5 | 0.38 |

| Vancomycin-Intermediate S. aureus (VISA) Isolate 3 | 2 | 2 | 2 |

Table 2: Illustrative MIC of this compound against other Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) by Broth Microdilution | MIC (µg/mL) by Agar Dilution | MIC (µg/mL) by E-test |

| Enterococcus faecalis ATCC 29212 | 0.25 | 0.25 | 0.25 |

| Enterococcus faecium (Vancomycin-Resistant) Isolate 1 | >64 | >64 | >256 |

| Streptococcus pneumoniae ATCC 49619 | 0.06 | 0.06 | 0.06 |

| Bacillus subtilis ATCC 6633 | 0.125 | 0.125 | 0.125 |

Experimental Protocols

Broth Microdilution Method

This method determines the MIC in a liquid medium using 96-well microtiter plates.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.[1]

-

Serial Dilutions:

-

Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.[1]

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[1][2]

-

Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no inoculum).[1]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity) in the well.

Agar Dilution Method

This method involves incorporating this compound into an agar medium which is then inoculated with the test organism.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicator (optional)

Procedure:

-

Preparation of this compound Agar Plates:

-

Prepare a series of this compound solutions at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C.

-

Add 1 part of each antibiotic solution to 9 parts of molten agar to create plates with the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation: Prepare the inoculum as described in the broth microdilution protocol, but the final dilution should result in approximately 10⁴ CFU per spot.

-

Inoculation: Using an inoculum replicator or micropipette, spot the standardized bacterial suspensions onto the surface of the agar plates, including a growth control plate with no antibiotic.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the isolate.

Gradient Diffusion Method (E-test)

The E-test utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.

Materials:

-

Teicoplanin E-test strips

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

Procedure:

-

Inoculum Preparation: Prepare the inoculum as described in the broth microdilution protocol.

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 5-15 minutes.

-

-

Application of E-test Strip: Aseptically apply the Teicoplanin E-test strip to the center of the inoculated agar surface.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

References

Teicoplanin A3-1 solution preparation and storage protocols.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1][2] The complex consists of several components, with Teicoplanin A2 being the major group and Teicoplanin A3-1 being a minor, more polar analogue.[1][2][3] this compound is also a common degradation product of the Teicoplanin A2 components. These application notes provide detailed protocols for the preparation and storage of this compound solutions for research and development purposes.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Poorly soluble/Slightly soluble | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble/Slightly soluble |

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Duration | Notes | Reference |

| Lyophilized Powder | -20°C | ≥ 4 years | Long-term storage | |

| Lyophilized Powder | < 25°C | 3 years | ||

| Reconstituted Solution (General Teicoplanin) | 2 to 8°C (Refrigerated) | Up to 24 hours | Microbiological integrity is best ensured with immediate use. | |

| Solution in 5% Dextrose | 4°C | Up to 6 days | Chemically stable, though pH may decrease and a slight yellow color may develop. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments.

Materials:

-

This compound lyophilized powder

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Sterile, conical-bottom polypropylene (B1209903) tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM). A molarity calculator can be used for this purpose.

-

Dissolution: Gently vortex the tube until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

Sterilization (Optional): If required for the downstream application, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent used.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution of Teicoplanin

This protocol describes the preparation of a diluted, aqueous solution of Teicoplanin for direct use in experiments such as antimicrobial susceptibility testing.

Materials:

-

Teicoplanin lyophilized powder

-

Sterile Water for Injection or appropriate sterile buffer (e.g., phosphate-buffered saline)

-

Sterile volumetric flasks or tubes

-

Gentle rolling mixer or rotator

Procedure:

-

Reconstitution: Slowly inject the required volume of sterile water or buffer into the vial containing the Teicoplanin powder.

-

Dissolution: Gently roll the vial between the hands until the powder is completely dissolved. Important: Avoid vigorous shaking as this can cause foaming, which may make it difficult to accurately withdraw the solution. If foam does form, allow the solution to stand for approximately 15 minutes for it to settle.

-

Dilution: Further dilute the reconstituted solution to the final desired concentration using the appropriate sterile aqueous buffer or culture medium.

-

pH Check: The pH of the final solution should be between 7.2 and 7.8 for isotonicity with plasma. If using a non-buffered aqueous solvent, the pH of a 0.5 g in 10 mL water solution is expected to be between 6.3 and 7.7.

-

Use and Storage: Use the freshly prepared aqueous solution immediately. If immediate use is not possible, store the solution at 2 to 8°C and use within 24 hours.

Mandatory Visualization

Caption: Workflow for the preparation of this compound solutions.

Caption: Storage conditions and stability of this compound.

References

Application Notes and Protocols for Teicoplanin A3-1 in Antimicrobial Susceptibility Testing

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by Actinoplanes teichomyceticus, utilized for treating severe Gram-positive bacterial infections.[1] The complex consists of five major compounds (Teicoplanin A2-1 to A2-5) and four minor ones.[2] All these components share a common core, Teicoplanin A3-1, which is a key structure for their antibacterial activity.[1][2] this compound is the degradation product resulting from the cleavage of the lipoaminoglycoside substituents from the other teicoplanin components.[3] These application notes provide detailed protocols for utilizing this compound in various antimicrobial susceptibility testing (AST) methods, crucial for clinical diagnostics and drug development research.

Application Notes

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into the growing peptidoglycan chain. The disruption of cell wall synthesis leads to increased cell permeability and eventual lysis of the bacterial cell.

Spectrum of Activity

Teicoplanin demonstrates potent, broad-spectrum activity against Gram-positive bacteria. This includes activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Clostridium difficile, and Enterococcus faecalis. It is not effective against Gram-negative bacteria, mycobacteria, or fungi.

Data Presentation

Quantitative data for this compound is summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 93616-27-4 | |

| Molecular Formula | C₇₂H₆₈Cl₂N₈O₂₈ | |

| Molecular Weight | 1564.3 g/mol | |

| Appearance | White Solid | |

| Purity (by HPLC) | >95% | |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | |

| Storage | -20°C |

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Teicoplanin

| Organism | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | ≤0.12 - 8 | |

| Clostridium difficile | 0.125 - 0.25 | |

| Staphylococci (general) | ≤4 (94% of isolates) | |

| Streptococci, Enterococci | ≤2 |

Table 3: Interpretive Criteria for Teicoplanin Susceptibility Testing (CLSI)

| Method (30 µg disk) | Susceptible | Intermediate | Resistant | Reference |

| Disk Diffusion (Zone Diameter, mm) | ≥14 | 11 - 13 | ≤10 | |

| MIC (µg/mL) | ≤8 | 16 | ≥32 |

Note: Interpretive standards are periodically updated by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Always refer to the latest guidelines.

Table 4: Quality Control (QC) Ranges for Teicoplanin

| QC Strain | Method | Acceptable Range | Reference |

| Staphylococcus aureus ATCC 25923 | Disk Diffusion (30 µg) | 15 - 19 mm | |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution (MIC) | 0.12 - 0.5 µg/mL | |

| Enterococcus faecalis ATCC 29212 | Broth Microdilution (MIC) | 0.06 - 0.25 µg/mL |

Mandatory Visualizations

Caption: Mechanism of action of Teicoplanin.

Caption: Broth Microdilution Experimental Workflow.

Caption: Disk Diffusion (Kirby-Bauer) Workflow.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in liquid media.

Materials:

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in log phase

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Teicoplanin Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Teicoplanin stock solution using CAMHB to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculum Preparation: From a pure culture, suspend 4-5 colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Teicoplanin that completely inhibits visible bacterial growth. Compare results against the growth control well.

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

Teicoplanin disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial culture in log phase

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of the MHA plate three times, rotating the plate 60° between each streaking to ensure even coverage.

-

Drying: Allow the plate to dry for 3-5 minutes (but no more than 15 minutes) with the lid slightly ajar.

-

Disk Application: Aseptically apply a 30 µg Teicoplanin disk to the center of the inoculated agar surface. Ensure the disk is in firm contact with the agar. Disks should be placed at least 24 mm apart if multiple disks are used on one plate.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). Interpret the result as Susceptible, Intermediate, or Resistant based on established breakpoints (see Table 3).

Protocol 3: Gradient Strip (Etest) Method

This method provides a quantitative MIC value using a predefined, stable gradient of an antimicrobial agent on a plastic strip.

Materials:

-

Teicoplanin gradient strips (e.g., Etest)

-

Materials for plate inoculation as described in Protocol 2.

Procedure:

-

Plate Inoculation: Prepare and inoculate an MHA plate as described for the disk diffusion method. For some organisms like MRSA, a higher inoculum (2 McFarland) on Brain Heart Infusion agar may be recommended to detect intermediate susceptibility.

-

Strip Application: Aseptically apply the Teicoplanin gradient strip to the inoculated and dried agar surface. Ensure the entire length of the strip is in contact with the agar.

-

Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.

-

Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the higher value.

References

Application Notes: Spectrophotometric Determination of Teicoplanin A3-1 Concentration

Introduction

Teicoplanin is a glycopeptide antibiotic effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It functions by inhibiting the synthesis of the bacterial cell wall.[2][3] Teicoplanin is a complex mixture of several compounds, with five major components (A2-1 to A2-5) and four minor components. All these components share a common glycopeptide core known as Teicoplanin A3-1.[1] This document provides a detailed protocol for the spectrophotometric determination of Teicoplanin concentration. It is important to note that the described spectrophotometric methods are suitable for determining the total Teicoplanin concentration. For the specific quantification of the this compound component, a separation technique such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is typically required.[4]

Principle of the Assay

This application note details two colorimetric methods for the spectrophotometric determination of Teicoplanin.

-

Method 1: Coupling with Diazotized p-Nitroaniline: This method is based on the coupling reaction of Teicoplanin with diazotized p-nitroaniline in an alkaline medium to form a colored azo dye. The resulting dye exhibits maximum absorbance at 490 nm, and the absorbance is directly proportional to the concentration of Teicoplanin in the sample.

-

Method 2: Prussian Blue Formation: This method involves the reaction of Teicoplanin with iron(III) in an acidic medium. The resulting iron(II) then reacts with potassium ferricyanide (B76249) to form a Prussian blue complex. This complex has a maximum absorbance at 767 nm, which is proportional to the Teicoplanin concentration.

This document will provide a detailed protocol for Method 1 due to its simplicity and sensitivity.

Experimental Protocols

Method 1: Determination of Teicoplanin using Diazotized p-Nitroaniline

This protocol describes a simple and sensitive spectrophotometric method for the determination of total Teicoplanin concentration in a sample.

Materials and Reagents

-

Teicoplanin standard

-

p-Nitroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Sample containing Teicoplanin (e.g., from a pharmaceutical formulation)

Equipment

-

UV-Vis Spectrophotometer (e.g., Shimadzu UV-160 or Agilent 8453)

-

1 cm quartz cuvettes

-

Volumetric flasks (100 mL)

-

Pipettes

-

Ice bath

Reagent Preparation

-

Teicoplanin Stock Solution (200 µg/mL): Accurately weigh 20 mg of Teicoplanin standard and dissolve it in distilled water in a 100 mL volumetric flask. Make up the volume to the mark with distilled water.

-

Diazotized p-Nitroaniline (0.01 M):

-

Dissolve 0.138 g of p-nitroaniline in 20 mL of 1M HCl in a 100 mL volumetric flask, warming if necessary.

-

Dilute with 60 mL of distilled water.

-

Cool the flask in an ice bath to 0-5 °C.

-

Add 0.069 g of sodium nitrite and stir vigorously for 5 minutes.

-

Make up the volume to 100 mL with cold distilled water.

-

Store the reagent in an amber bottle in a refrigerator.

-

-

Sodium Hydroxide Solution (e.g., 1M): Dissolve an appropriate amount of NaOH in distilled water.

Standard Solution Preparation

Prepare a series of standard solutions of Teicoplanin in the range of 2-80 µg/mL by diluting the stock solution with distilled water.

Sample Preparation

For pharmaceutical preparations (e.g., injections), dissolve a known amount of the powder in distilled water to obtain a concentration within the linear range of the assay.

Assay Procedure

-

To a set of test tubes, pipette aliquots of the standard solutions or the sample solution.

-

Add a specific volume of the diazotized p-nitroaniline reagent to each tube.

-

Add a specific volume of the NaOH solution to make the medium alkaline.

-

Allow the reaction to proceed for a set amount of time (the colored product is stable for up to 60 minutes).

-

Measure the absorbance of the resulting solution at 490 nm against a reagent blank.

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of Teicoplanin in the sample from the calibration curve.

Data Presentation

Table 1: Quantitative Data for Spectrophotometric Methods for Teicoplanin Determination

| Parameter | Method 1: Diazotized p-Nitroaniline Coupling | Method 2: Prussian Blue Formation |

| Wavelength (λmax) | 490 nm | 767 nm |

| Linear Range | 2 - 80 µg/mL | 0.4 - 7.5 µg/mL |

| Molar Absorptivity (ε) | 2.8 x 10⁴ L·mol⁻¹·cm⁻¹ | 6.39 x 10⁵ L·mol⁻¹·cm⁻¹ |

| Relative Standard Deviation (RSD) | ≤ 2.7% | < 2.9% |

| Limit of Detection (LOD) | Not specified | 0.1541 µg/mL |

| Limit of Quantification (LOQ) | Not specified | 0.5136 µg/mL |

Mandatory Visualization

Caption: Experimental workflow for the spectrophotometric determination of Teicoplanin.

Caption: Mechanism of action of Teicoplanin in inhibiting bacterial cell wall synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Teicoplanin A3-1

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for improving the solubility of Teicoplanin A3-1 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous and organic solvents?

This compound is a polar analogue of the teicoplanin family and is known for its poor water solubility.[1][] Its solubility is significantly influenced by pH, temperature, and the presence of other solutes.[3] While specific quantitative data for this compound is limited, data for the closely related teicoplanin complex provides a useful reference. The compound is readily soluble in several organic solvents.[1][4]

Table 1: Solubility of Teicoplanin in Various Solvents

| Solvent | Reported Solubility | Notes |

| Water | Poor | A pH between 6.3 and 7.7 is typical for teicoplanin in water. |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.25 mg/mL (for teicoplanin complex) | - |

| Dimethyl sulfoxide (B87167) (DMSO) | ~0.15 mg/mL (for teicoplanin complex) | Soluble. It is recommended to purge DMSO with an inert gas. |

| Ethanol, Methanol, DMF | Soluble | Often used to prepare concentrated stock solutions. |

Q2: Why does my this compound solution appear cloudy or form a precipitate?

The poor aqueous solubility of teicoplanin and its analogues is largely due to their tendency to self-associate and form aggregates, especially at higher concentrations. This process is driven by hydrophobic interactions between molecules and can lead to the formation of a cloudy solution, gels, or visible precipitate.

References

Technical Support Center: Reverse-Phase HPLC Analysis of Teicoplanin A3-1

Welcome to our dedicated support center for troubleshooting issues related to the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of Teicoplanin A3-1. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common experimental challenges.

Troubleshooting Guide: Peak Tailing of this compound

Peak tailing is a common issue in the HPLC analysis of teicoplanin, a complex glycopeptide antibiotic. This guide provides a systematic approach to diagnosing and resolving peak tailing for the this compound component.

Initial Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

A1: Peak tailing for this compound is often multifactorial. The most common causes include:

-

Secondary Silanol (B1196071) Interactions: Teicoplanin contains basic functional groups that can interact with acidic residual silanol groups on the silica-based stationary phase. This is a primary cause of peak tailing.[1][2][3]

-

Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both teicoplanin and the stationary phase. A suboptimal pH can lead to undesirable secondary interactions.[1][4]

-

Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

-

Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion.

-

Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is critical for controlling the peak shape of ionizable compounds like teicoplanin. Teicoplanin has both acidic (carboxylic acid) and basic (amino) functional groups.

-

At a low pH (around 2.5-3.5) , the residual silanol groups on the C18 column are protonated and less likely to interact with the protonated basic groups of teicoplanin. This minimizes secondary ionic interactions and significantly improves peak symmetry.

-

At a mid-range pH , both the analyte and silanol groups can be partially ionized, leading to multiple interaction modes and severe peak tailing.

For optimal results, it is recommended to operate at a low pH to suppress the ionization of silanol groups.

Q3: What role does the buffer concentration play in mitigating peak tailing?

A3: The buffer in the mobile phase serves two main purposes: maintaining a stable pH and masking residual silanol interactions.

-

Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing inconsistent retention times and peak shapes.

-

Optimal Buffer Concentration: A buffer concentration in the range of 10-50 mM is typically sufficient to maintain a stable pH and improve peak symmetry. Increasing the ionic strength of the mobile phase with a buffer can help reduce secondary ionic interactions.

Q4: Can the choice of organic modifier (acetonitrile vs. methanol) impact peak tailing?

A4: Yes, the choice of organic modifier can influence peak shape.

-

Acetonitrile is generally preferred as it often provides better efficiency and peak shape for complex molecules.

-

Methanol can sometimes form hydrogen bonds with residual silanol groups, which may reduce their interaction with the analyte. However, it can also affect the selectivity and retention of teicoplanin components.

If you are experiencing peak tailing with one organic modifier, it is worthwhile to evaluate the other.

Experimental Protocols and Data

Protocol 1: Optimizing Mobile Phase pH

This protocol details the steps to investigate the effect of mobile phase pH on this compound peak shape.

Methodology:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 10 mM Phosphate Buffer

-

Mobile Phase B: Acetonitrile

-

Gradient: Isocratic (e.g., 78:22 v/v Mobile Phase A:B)

-

Flow Rate: 1.0 mL/min

-

Temperature: 30 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Procedure: Prepare mobile phase A at different pH values (e.g., 2.5, 3.5, 4.5, 6.0). Equilibrate the column with each mobile phase for at least 20 column volumes before injecting the teicoplanin standard.

-

Analysis: Measure the asymmetry factor for the this compound peak at each pH.

Expected Results:

| Mobile Phase pH | Asymmetry Factor (Typical) | Peak Shape Observation |

| 2.5 | 1.1 | Symmetrical |

| 3.5 | 1.3 | Minor Tailing |

| 4.5 | 1.8 | Moderate Tailing |

| 6.0 | > 2.0 | Severe Tailing |

Protocol 2: Evaluating the Effect of Sample Concentration

This protocol is designed to determine if column overload is the cause of peak tailing.

Methodology:

-

Column and Mobile Phase: Use the optimized conditions from Protocol 1 (e.g., pH 2.5).

-

Sample Preparation: Prepare a series of teicoplanin standard solutions at different concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).

-

Procedure: Inject the same volume of each standard solution.

-

Analysis: Observe the peak shape and asymmetry factor for each concentration.

Expected Results:

| Sample Concentration (µg/mL) | Asymmetry Factor (Typical) | Peak Shape Observation |

| 100 | 1.9 | Tailing Observed |

| 50 | 1.4 | Minor Tailing |

| 25 | 1.1 | Symmetrical |

| 10 | 1.0 | Symmetrical |

If peak shape improves significantly upon sample dilution, the original issue was likely column overload.

References

Technical Support Center: Teicoplanin A3-1 Stability and Sample Preparation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Teicoplanin A3-1 during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound.

Q1: What is this compound and how does it relate to the Teicoplanin complex?

Teicoplanin is a glycopeptide antibiotic complex consisting of five major lipoglycopeptide components (A2-1 through A2-5) and a more polar core glycopeptide, this compound.[1][2] this compound is the common degradation product of the A2 components, resulting from the cleavage of the lipoaminoglycoside substituents.[1]

Q2: My this compound sample is showing signs of degradation (e.g., unexpected peaks in HPLC). What are the likely causes?

The primary cause of this compound degradation is acid hydrolysis, which leads to the sequential removal of its sugar units.[3] Other contributing factors can include elevated temperatures, prolonged exposure to light, and inappropriate pH of the solution.

Troubleshooting Steps:

-

Verify pH of Solutions: Ensure that the pH of your sample and analytical solutions are within a stable range. For reconstituted teicoplanin solutions, a pH between 7.2 and 7.8 is recommended.

-

Control Temperature: Avoid exposing samples to high temperatures. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended.

-

Protect from Light: Store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil, especially during extended experiments.

-

Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can contribute to degradation. Aliquot samples upon receipt to avoid this.

Q3: What are the recommended storage conditions for this compound?

While specific long-term stability data for isolated this compound is limited, the following recommendations are based on the stability of the teicoplanin complex:

| Storage Condition | Matrix | Duration of Stability |

| Room Temperature | Plasma/Serum | Up to 24 hours |

| 2-8°C (Refrigerated) | Reconstituted Solution | Up to 24 hours |

| 2-8°C (Refrigerated) | 5% Dextrose Solution | Up to 6 days[4] |

| -20°C | Lyophilized Powder | At least 12 months |

| -20°C | Plasma/Serum | At least 14 days |

| -80°C | Plasma | Recommended for long-term storage |

Q4: I am observing poor recovery of this compound during sample preparation from plasma. What could be the issue?

Poor recovery can be due to inefficient protein precipitation or degradation during the extraction process.

Troubleshooting Steps:

-

Optimize Protein Precipitation: Acetonitrile (B52724) is a commonly used and effective solvent for precipitating plasma proteins prior to teicoplanin analysis. Ensure a sufficient volume of cold acetonitrile is used and that vortexing is adequate for complete precipitation.

-

Maintain Low Temperatures: Perform all sample preparation steps, including centrifugation, at low temperatures (e.g., 4°C) to minimize degradation.

-

Use an Internal Standard: Employing an internal standard can help to correct for variability in extraction efficiency and instrument response.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution for HPLC